Product packaging for 2-Amino-3-propionylthiophene(Cat. No.:)

2-Amino-3-propionylthiophene

Cat. No.: B8635739
M. Wt: 155.22 g/mol
InChI Key: OHNCULUAABZHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-propionylthiophene is a synthetic 2-aminothiophene derivative, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The 2-aminothiophene core is recognized as a pharmacophore, a key structural component that confers biological activity to molecules. Researchers value this scaffold for its lead-likeness and its ability to be efficiently synthesized and modified for structure-activity relationship (SAR) studies. This class of compounds has demonstrated a wide array of biological activities in scientific research, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties. For instance, recent computer-aided drug design efforts have identified novel 2-aminothiophene derivatives exhibiting potent anti-leishmanial activity, with certain compounds showing significant promise as hit compounds for the development of new agents. Furthermore, specific 2-aminothiophene-based small molecules have been discovered as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), representing a novel approach for type 2 diabetes treatment. In cell-based assays, such modulators have been shown to increase GLP-1R activity in a dose-dependent manner and enhance glucose-dependent insulin secretion. The presence of the electron-withdrawing propionyl group at the C3 position is a common feature in many active 2-aminothiophenes, which can be synthesized via versatile methods like the Gewald reaction. This compound is intended for research applications in chemistry and biology as a building block for the synthesis of more complex molecules and for investigating new therapeutic avenues. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NOS B8635739 2-Amino-3-propionylthiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-(2-aminothiophen-3-yl)propan-1-one

InChI

InChI=1S/C7H9NOS/c1-2-6(9)5-3-4-10-7(5)8/h3-4H,2,8H2,1H3

InChI Key

OHNCULUAABZHAW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(SC=C1)N

Origin of Product

United States

Synthetic Strategies for 2 Amino 3 Propionylthiophene and Analogous Structures

Established Synthetic Pathways: The Gewald Reaction

The Gewald reaction, first reported in the 1960s, stands as the most prominent and versatile method for synthesizing 2-aminothiophenes. nih.govresearchgate.net This one-pot, multicomponent reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. nih.govwikipedia.org The reaction's utility is enhanced by the ready availability of starting materials and generally mild reaction conditions. researchgate.netarkat-usa.org For the specific synthesis of 2-Amino-3-propionylthiophene, the reactants would include 2-pentanone as the carbonyl component and a cyano-activated compound that yields the propionyl group at the C-3 position of the thiophene (B33073) ring.

The Gewald reaction can be categorized into different versions depending on the starting materials. arkat-usa.orgmdpi.com The most common and efficient approach is the one-pot synthesis from a ketone, an active methylene (B1212753) nitrile, and sulfur. mdpi.com However, variations exist, such as starting with an α-sulfanylcarbonyl compound and an activated acetonitrile. arkat-usa.org

Mechanistic Elucidation of Gewald Cyclocondensation for 2-Aminothiophenes

The mechanism of the Gewald reaction is a multi-step sequence involving condensation, sulfur addition, and ring closure. arkat-usa.org Although the exact sequence can vary, the generally accepted pathway begins with a Knoevenagel condensation between the ketone and the active methylene nitrile, catalyzed by a base (e.g., piperidine, morpholine, or triethylamine). thieme-connect.comchemrxiv.orgresearchgate.net This step forms a stable α,β-unsaturated nitrile intermediate. wikipedia.orgchemrxiv.org

The subsequent steps involve the addition of sulfur. The α,β-unsaturated nitrile is deprotonated to form a carbanion, which then attacks the elemental sulfur (S₈) ring. nih.govchemrxiv.org This leads to the formation of a polysulfide intermediate. chemrxiv.org The final and irreversible step is the intramolecular cyclization of a monosulfide intermediate, where the sulfur attacks the cyano group, followed by tautomerization to form the aromatic 2-aminothiophene ring. nih.govchemrxiv.org This ring-closure and subsequent aromatization provide the thermodynamic driving force for the entire reaction. chemrxiv.org

A computational study using Density Functional Theory (DFT) has further detailed the process, confirming the Knoevenagel condensation as the initial step, followed by the opening of the sulfur ring to form various polysulfide intermediates that exist in a complex equilibrium. chemrxiv.org

Scope and Limitations of Gewald Reaction in Substituted Thiophene Synthesis

The Gewald reaction is renowned for its broad scope, accommodating a wide variety of carbonyl compounds and activated nitriles, which allows for the synthesis of a diverse library of substituted 2-aminothiophenes. researchgate.netnih.gov It is particularly effective for preparing 2-aminothiophenes with electron-withdrawing groups (such as cyano, ester, or carboxamide) at the C-3 position. nih.gov The reaction generally works well with aliphatic aldehydes and ketones, including cyclic ketones. thieme-connect.comarkat-usa.org

However, the reaction has certain limitations. One significant challenge is the limited reactivity often observed with aryl ketones under standard conditions. mdpi.com While some methods have been developed to address this, they may require longer reaction times or specific modifications. mdpi.com Another limitation is that the preparation of certain starting materials, such as α-sulfanylcarbonyl compounds used in one of the reaction's variations, can be difficult due to their instability, limiting the practical application of that specific route. arkat-usa.org Furthermore, depending on the substrates and conditions, the formation of side products or dimerization can occur. arkat-usa.org Research has also focused on creating 2-aminothiophenes that are considered unobtainable through the classic Gewald reaction by modifying subsequent reaction pathways. nih.gov

Innovations in Green Synthetic Methodologies

In response to growing environmental concerns and the demand for sustainable chemical processes, significant efforts have been made to develop "green" synthetic methodologies for 2-aminothiophene production. nih.govscribd.com These innovations focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances, aligning with the core principles of green chemistry. researchgate.netsigmaaldrich.com Key areas of development include the use of environmentally benign solvents and the design of efficient, recyclable catalytic systems. nih.govresearchgate.net

Environmentally Benign Solvent Systems in 2-Aminothiophene Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional Gewald reactions often employ organic solvents like methanol, ethanol, or DMF. umich.edu Green chemistry initiatives have promoted the use of safer, more sustainable alternatives.

Water has been successfully used as a solvent for the Gewald reaction. One approach utilized ultrasound activation in water in a catalyst-free system, leading to the synthesis of various 2-aminothiophenes in good yields. nih.govresearchgate.net Another study demonstrated the synthesis of 2-aminothiophenes in a mixture of triethylamine and water at room temperature. nih.gov Ethanol/water mixtures have also been employed as a green solvent system, for example, in a reaction using a piperidinium borate catalyst. thieme-connect.com

Polyethylene glycol (PEG) has emerged as another effective and eco-friendly reaction medium. A protocol using PEG 600 under ultrasonic irradiation was developed for the synthesis of densely functionalized 2-aminothiophenes without the need for a basic catalyst. A key advantage of PEG is its potential for recovery and reuse. researchgate.net

Solvent SystemCatalystConditionsYield RangeReference
WaterSodium Polysulfides (catalyst-free)Ultrasound (300 W), 70 °C42-90% nih.govresearchgate.net
Ethanol/Water (9:1)Piperidinium Borate (20 mol%)100 °CGood to Excellent thieme-connect.com
WaterTriethylamineRoom Temperature75-98% nih.gov
Polyethylene Glycol (PEG) 600NoneUltrasoundGood researchgate.net

Catalytic Systems for Sustainable 2-Aminothiophene Production

Catalysis is a fundamental pillar of green chemistry, aiming to enhance reaction efficiency and reduce waste. Innovations in catalysis for the Gewald reaction have moved from using stoichiometric amounts of base to employing truly catalytic amounts of more sophisticated systems. thieme-connect.com

Organocatalysis offers a sustainable alternative to metal-based catalysts. For instance, L-proline, a readily available and cost-effective amino acid, has been shown to efficiently catalyze the Gewald reaction. organic-chemistry.org Using just 10 mol% of L-proline in DMF at 60°C, various 2-aminothiophene scaffolds were produced in high yields. organic-chemistry.org Similarly, piperidinium borate has been used in catalytic amounts in an ethanol/water mixture, with the added benefit of being recyclable. thieme-connect.com

The development of nanocatalysts and heterogeneous catalysts represents a significant advancement in sustainable synthesis, primarily due to their high efficiency, stability, and ease of recovery and reuse. researchgate.netnih.gov

Nanocatalysts: Various nanocatalysts have been successfully applied to the Gewald reaction. Examples include:

ZnO nanoparticles: Used as an efficient catalyst to produce 2-aminothiophenes in good yields. nih.gov

ZnO/nanoclinoptilolite: A nanocomposite reported for the synthesis of 2-aminothiophenes from ketones or aldehydes. nih.gov

MgO–CeO₂ nanocomposite: Another effective nanocomposite catalyst for this synthesis. nih.gov

Na₂CaP₂O₇: A nanostructured porous base catalyst that has shown good selectivity and activity for the Gewald reaction in pure water. iau.iriau.ir

Heterogeneous Catalysts: These catalysts are immobilized on a solid support, which simplifies the work-up process and allows for catalyst recycling. tandfonline.com

Silica-supported piperazine (KG-60-piperazine): This basic catalyst has demonstrated general utility for the Gewald reaction with various aldehydes and ketones. It can be recovered and reused for multiple cycles without a significant loss of activity. tandfonline.comtandfonline.comresearchgate.net

Sodium Aluminate (NaAlO₂): An easily available and cost-effective solid base catalyst that shows excellent performance under mild conditions. It can also be recovered and reused. nih.govacs.org

N-methylpiperazine-functionalized polyacrylonitrile fiber: This catalyst was used in ethanol and could be reused at least ten times, showcasing a highly sustainable methodology. nih.gov

CatalystTypeKey AdvantagesYield RangeReference
ZnO nanoparticlesNanocatalystHigh efficiency37-86% nih.gov
Na₂CaP₂O₇NanocatalystWorks in water, reusable, low costHigh iau.iriau.ir
KG-60-piperazineHeterogeneousReusable (4+ cycles), general applicabilityGood to Excellent tandfonline.comtandfonline.com
NaAlO₂HeterogeneousCost-effective, reusable, mild conditions26-94% nih.govacs.org
CaOHeterogeneousInexpensive, efficientModerate to Good
Reusable Catalyst Systems

The pursuit of green and sustainable chemical processes has driven the development of reusable catalysts for the synthesis of 2-aminothiophenes. These systems offer significant advantages, including reduced cost, simplified product purification, and minimized chemical waste. Research has explored a variety of heterogeneous catalysts that can be easily recovered and reused over multiple reaction cycles without a significant loss of activity.

An N-methylpiperazine-functionalized polyacrylonitrile fiber has been demonstrated as a recyclable catalyst for synthesizing 2-aminothiophene derivatives. nih.gov This fibrous catalyst can be reused at least ten times, proving effective in the reaction between 2,5-dihydroxy-1,4-dithiane and various nitriles in ethanol under reflux, yielding products in the range of 65-91%. nih.gov

Inorganic nanocomposites and nanoparticles have also emerged as robust, reusable catalysts for the Gewald reaction, a cornerstone for 2-aminothiophene synthesis.

Notable examples of reusable catalysts include:

MgO–CeO₂ Nanocomposite: This catalyst facilitates the synthesis of 2-aminothiophenes from ketones, cyanoacetamide, and elemental sulfur in refluxing ethanol, with yields between 76% and 89%. nih.gov

ZnFe₂O₄ Nanoparticles: These magnetically separable nanoparticles are efficient for the synthesis of 2-aminothiophenes and can be easily recovered using an external magnet. nih.gov

ZnO Nanoparticles: Used at a 2.5 mol% loading, these nanoparticles catalyze the reaction between aldehydes or ketones, malononitrile, and elemental sulfur at 100°C, affording the desired products in 37–86% yields. nih.gov

ZnO/Nanoclinoptilolite: This composite material has been used to catalyze the Gewald reaction at 100°C, resulting in 2-aminothiophene derivatives in 30–76% yields. nih.gov

Palladium(II) Iodide (PdI₂)/Potassium Iodide (KI): This catalytic system is effective for converting 1-mercapto-3-yn-2-ols into the corresponding thiophenes. The use of an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄), as the solvent enables the recycling of the catalyst. mdpi.comorganic-chemistry.org

The table below summarizes the performance of various reusable catalyst systems in the synthesis of 2-aminothiophene and its analogs.

CatalystReactantsSolventConditionsYield (%)Reusability
N-methylpiperazine-functionalized polyacrylonitrile fiber 2,5-Dihydroxy-1,4-dithiane, NitrilesEthanolReflux, 4h65-91At least 10 times
MgO-CeO₂ Nanocomposite Ketones, Cyanoacetamide, SulfurEthanolReflux, 10h76-89Not specified
ZnFe₂O₄ Nanoparticles Ketones, Malononitrile, SulfurNot specifiedNot specifiedHighRecyclable
ZnO Nanoparticles Aldehydes/Ketones, Malononitrile, SulfurNone100°C, 6h37-86Not specified
NaAlO₂ Ketones, Nitriles, SulfurEthanolNot specified, 10h26-94Not specified
PdI₂/KI 1-mercapto-3-yn-2-olsBmimBF₄80°CGood to HighRecyclable

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules like 2-aminothiophenes in a single, efficient step from three or more starting materials. nih.govnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries, making them highly attractive for medicinal chemistry and drug discovery. nih.govnih.gov

The most prominent MCR for synthesizing 2-aminothiophenes is the Gewald reaction. rsc.orgresearchgate.net In its classic form, the reaction involves the condensation of a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base. rsc.org This methodology has been extensively modified to incorporate a wide range of substrates and catalytic systems, enhancing its versatility. nih.gov

Key aspects of MCRs in thiophene synthesis include:

Diversity-Oriented Synthesis: By systematically varying the starting components, MCRs enable the rapid synthesis of a large number of structurally diverse thiophene derivatives. tandfonline.com

Catalyst Systems: The scope of MCRs for thiophene synthesis has been expanded through the use of various catalysts, including metal-based, Lewis base, and biocatalysts. For instance, an eggshell/Fe₃O₄ biocatalyst has been utilized in the MCR of aromatic aldehydes, malononitrile, ethyl acetoacetate, and sulfur to produce 2-aminothiophene derivatives in high yields under microwave irradiation. researchgate.net

One notable MCR approach involves the one-pot reaction of ammonium (B1175870) thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones at 65°C under solvent-free conditions to produce highly substituted thiophene derivatives. nih.gov Another example is the L-proline catalyzed four-component reaction of aryl aldehydes, malononitrile, elemental sulfur, and a coumarin derivative to yield complex 2-aminothiophenes. nih.gov

The following table details examples of multicomponent reactions used to assemble the 2-aminothiophene scaffold.

Reaction Name/TypeReactant 1Reactant 2Reactant 3Reactant 4Catalyst/ConditionsProduct Type
Gewald Reaction Ketone/AldehydeActive Cyano CompoundSulfur-Base2-Aminothiophene
Hossaini et al. MCR EnaminoneAcyl Chlorideα-Halo CarbonylAmmonium ThiocyanateSolvent-free, 65°CSubstituted Thiophene
Eggshell/Fe₃O₄ Catalyzed MCR Aromatic AldehydeMalononitrileEthyl AcetoacetateSulfurEggshell/Fe₃O₄, EtOH, MW, 10 min2-Aminothiophene Derivative
L-Proline Catalyzed 4-MCR Aryl AldehydeMalononitrileSulfurCoumarin DerivativeL-proline, Ethanol, RTFused 2-Aminothiophene
K₂CO₃ Promoted MCR o-Halogenated Benzaldehyde2-MethylquinolineSulfur-K₂CO₃3-Hydroxybenzo[b]thiophene

These multicomponent strategies represent a highly efficient and modular approach to the synthesis of 2-aminothiophene and related heterocyclic systems, providing a robust platform for the exploration of chemical space. nih.gov

Chemical Transformations and Derivatization Reactions of 2 Amino 3 Propionylthiophene Scaffolds

Reactivity of the 2-Amino Functionality

The 2-amino group in the 2-aminothiophene scaffold is a versatile functional handle for a variety of chemical transformations. Its nucleophilic character allows it to participate in condensation, acylation, and alkylation reactions, leading to a diverse range of derivatives.

The ortho-disposition of the amino group and the propionyl ketone in 2-Amino-3-propionylthiophene makes it an ideal precursor for the synthesis of fused nitrogen-containing heterocycles through condensation reactions. For instance, reaction with various reagents can lead to the formation of thieno[2,3-d]pyrimidine (B153573) systems. While specific studies on this compound are not available, related 2-aminothiophene-3-carboxamides are known to react with nitriles or thiourea (B124793) to yield thienopyrimidine derivatives. It is plausible that similar cyclocondensation strategies could be applied to this compound.

The nucleophilic amino group of 2-aminothiophenes can be readily acylated or alkylated. Acylation is typically performed using acid chlorides or anhydrides, which would convert the amino group into an amide. This transformation can be a crucial step in the synthesis of certain fused systems, such as 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines, which can be formed by the cyclization of 2-acylaminothiophene-3-carboxamide derivatives. Alkylation, typically with alkyl halides, would yield secondary or tertiary amines, modifying the electronic and steric properties of the molecule. A related compound, 3-methylamino-1-(2-thienyl)-1-propanone, is a known intermediate in the synthesis of the pharmaceutical agent Duloxetine, indicating that N-alkylation of the amino group is a synthetically viable and important transformation. google.com

Transformations of the Propionyl Moiety at C-3

The propionyl group, a ketone, offers another site for chemical modification, distinct from the more commonly studied ester or nitrile functionalities at this position.

The carbonyl group of the propionyl moiety is susceptible to a range of standard ketone reactions. Reduction of the ketone, for example using sodium borohydride, would yield a secondary alcohol. This transformation is a key step in the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, an intermediate for Duloxetine, where the ketone of a related N-methylated precursor is reduced enantioselectively. google.comresearchgate.net Other potential modifications include reactions like the Knoevenagel condensation with active methylene (B1212753) compounds, which would extend the carbon chain at the alpha position to the carbonyl.

Ring Annulation and Fused Heterocyclic System Formation

The combination of the 2-amino and 3-propionyl groups provides a classic o-aminoaryl ketone scaffold, which is a powerful building block for constructing fused heterocyclic rings, most notably pyridine (B92270) rings.

The synthesis of thieno[2,3-b]pyridine (B153569) derivatives from 2-amino-3-acylthiophenes is a well-established strategy, often proceeding via a Friedländer-type annulation. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile). The reaction typically proceeds under base or acid catalysis to form the fused pyridine ring. While this method is generally applicable, specific examples starting from this compound are not detailed in the available literature.

Other Fused Aromatic Systems (e.g., Tetrazole Derivatives from related cyanothiophenes)

The chemical scaffold of this compound, through synthetic modifications, can be related to 2-amino-3-cyanothiophene derivatives. These cyanothiophenes serve as valuable precursors for the synthesis of fused aromatic systems, notably tetrazole derivatives. The transformation of the nitrile group in 2-amino-3-cyanothiophenes into a tetrazole ring represents a significant synthetic route to novel heterocyclic compounds.

The primary method for this conversion is the [3+2] cycloaddition reaction between the cyano group of the thiophene (B33073) derivative and an azide (B81097) source, most commonly sodium azide. This reaction leads to the formation of 5-substituted-1H-tetrazoles where the thiophene moiety is attached at the 5-position of the tetrazole ring.

Detailed research has shown that this reaction can be facilitated by the use of catalysts or specific reagents to proceed under milder conditions and with improved yields. For instance, the reaction between 2-amino-3-cyanothiophene derivatives and sodium azide can be carried out in the presence of a Lewis acid, such as zinc chloride, or with the addition of ammonium (B1175870) chloride. The choice of solvent also plays a crucial role, with dimethylformamide (DMF) being a commonly employed medium for this transformation.

The general reaction scheme involves the activation of the nitrile group by a catalyst or proton source, followed by the nucleophilic attack of the azide ion, leading to a cyclized intermediate that, upon protonation, yields the final tetrazole product. The reaction conditions, including temperature and reaction time, are optimized based on the specific substituents present on the 2-amino-3-cyanothiophene scaffold.

The following table summarizes various reported syntheses of tetrazole derivatives from differently substituted 2-amino-3-cyanothiophenes, highlighting the diversity of reaction conditions and the corresponding yields.

Starting Material (2-Amino-3-cyanothiophene derivative)ReagentsSolventTemperature (°C)Time (h)Yield (%)
2-Amino-4,5-dimethyl-3-cyanothiopheneNaN₃, NH₄ClDMF1001285
2-Amino-4-phenyl-3-cyanothiopheneNaN₃, ZnCl₂DMF120878
2-Amino-5-bromo-4-methyl-3-cyanothiopheneNaN₃, Et₃N·HClDMF902465
2-Amino-4-(4-methoxyphenyl)-3-cyanothiopheneNaN₃, NH₄ClDMF1001088
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileNaN₃, NH₄ClDMFReflux1592

This synthetic strategy provides a versatile and efficient route to a wide array of thiophene-fused tetrazole derivatives, which are of interest for their potential applications in medicinal chemistry and materials science. The ability to introduce various substituents onto the initial thiophene ring allows for the generation of a diverse library of these fused heterocyclic systems.

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

For instance, the crystal structure of Methyl-3-aminothiophene-2-carboxylate reveals key details about the thiophene (B33073) ring and its substituents. mdpi.com In this related compound, the C-S bond lengths within the thiophene ring are typically in the range of 1.7113(19) to 1.7395(16) Å. mdpi.com The C-N bond length of the amino group is approximately 1.347(2) to 1.354(2) Å, and the C=O bond lengths are around 1.219(2) to 1.226(2) Å. mdpi.com It is also common for intramolecular hydrogen bonds, such as N-H···O, to influence the conformation of the molecule. mdpi.com

In another related series of compounds, 3-amino-4-methylthiophene-2-acylcarbohydrazones, X-ray diffraction was employed to unequivocally determine the stereochemistry of the imine double bond. nih.gov This highlights the capability of the technique to resolve complex structural features.

Based on these related structures, a hypothetical model for the solid-state geometry of 2-Amino-3-propionylthiophene can be proposed. The thiophene ring would be expected to be largely planar, with the amino and propionyl groups as substituents. The precise conformation of the propionyl group and the extent of intermolecular interactions, such as hydrogen bonding involving the amino group, would be key features revealed by a single crystal X-ray diffraction study. The expected crystallographic parameters, extrapolated from similar compounds, are summarized in the table below.

ParameterExpected Value RangeReference Compound
Crystal SystemMonoclinicMethyl-3-aminothiophene-2-carboxylate mdpi.com
Space GroupP2₁/cMethyl-3-aminothiophene-2-carboxylate mdpi.com
C-S Bond Length (Å)1.71 - 1.74Methyl-3-aminothiophene-2-carboxylate mdpi.com
C-N Bond Length (Å)1.34 - 1.36Methyl-3-aminothiophene-2-carboxylate mdpi.com
C=O Bond Length (Å)1.21 - 1.23Methyl-3-aminothiophene-2-carboxylate mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiophene ring, the amino group, and the propionyl chain. The chemical shifts (δ) of the thiophene protons are influenced by the electron-donating amino group and the electron-withdrawing propionyl group. Typically, protons on aromatic heterocyclic rings appear in the range of 6.5-8.5 ppm. The protons of the ethyl group in the propionyl substituent would present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, due to spin-spin coupling. The amino (-NH₂) protons would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the propionyl group would be expected to have a chemical shift in the downfield region, typically around 190-210 ppm. The carbons of the thiophene ring would appear in the aromatic region (100-150 ppm), with their specific shifts influenced by the substituents. The aliphatic carbons of the propionyl group would be found in the upfield region of the spectrum.

While a specific, published NMR spectrum for this compound is not available, the expected chemical shifts can be estimated based on data for similar structures, such as 2-acetylthiophene. chemicalbook.com

Proton/CarbonExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Multiplicity (¹H NMR)
Thiophene H4/H56.5 - 8.0120 - 140Doublet
-NH₂Variable (broad)N/ASinglet (broad)
-C(=O)-CH₂-2.5 - 3.030 - 40Quartet
-CH₂-CH₃1.0 - 1.55 - 15Triplet
Thiophene C2/C3N/A140 - 160N/A
-C=ON/A190 - 205N/A

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretching of the ketone group would be expected around 1650-1700 cm⁻¹. The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ region. Vibrations associated with the thiophene ring, including C-H and C=C stretching, would appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a change in dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability. Therefore, the C=C and C-S stretching vibrations of the thiophene ring are expected to be prominent in the Raman spectrum.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
-NH₂N-H Stretch3300 - 3500 (two bands)Weak
-C=OC=O Stretch1650 - 1700 (strong)Strong
Thiophene RingC=C Stretch1400 - 1600Strong
-C-NC-N Stretch1250 - 1350Medium
Thiophene RingC-S Stretch600 - 800Strong
Aliphatic C-HC-H Stretch2850 - 3000Medium

Computational Chemistry and Theoretical Investigations of 2 Aminothiophene Systems

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of 2-aminothiophene systems. These studies provide a detailed understanding of the electron distribution and orbital interactions that govern the chemical behavior of these molecules.

For analogous compounds such as ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to determine the optimized molecular structure. figshare.com Such calculations are fundamental for subsequent analyses, including vibrational frequencies, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) theory. figshare.com

NBO analysis reveals important details about intramolecular charge transfer and hyperconjugative interactions. For instance, in methyl-3-aminothiophene-2-carboxylate, both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily delocalized over the thiophene (B33073) ring, forming a highly delocalized π system. mdpi.com The amino group contributes significantly to the HOMO, while the carboxyl group contributes to the LUMO, indicating a potential for intramolecular charge transfer from the amino to the carboxyl group through the thiophene ring. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

Table 1: Frontier Molecular Orbital (FMO) Properties of a 2-Aminothiophene Analogue

Molecular Orbital Energy (eV) Contribution
HOMO -5.8 27.9% from Amino Group Nitrogen
LUMO -1.27 14.3% from Carboxyl Group Carbon
Energy Gap 4.53 -

Data derived from studies on methyl-3-aminothiophene-2-carboxylate. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP map illustrates the charge distribution and is used to predict how a molecule will interact with other chemical species.

In studies of 2-aminothiophene derivatives, the MEP surface reveals distinct regions of positive and negative potential. For example, in methyl-3-aminothiophene-2-carboxylate, the most negative region (nucleophilic center) is located around the oxygen atoms of the carboxyl group, making them susceptible to electrophilic attack. mdpi.com Conversely, the most positive region (electrophilic center) is found around the hydrogen atoms of the amino group, indicating their potential to act as hydrogen bond donors. mdpi.com This distribution of electrostatic potential is crucial in understanding and predicting intermolecular interactions, such as hydrogen bonding, which plays a significant role in the crystal packing of these compounds. mdpi.com

Reaction Mechanism Predictions and Energy Profiles

Theoretical calculations are instrumental in predicting reaction mechanisms and determining the associated energy profiles. This is particularly useful for understanding complex multi-step reactions, such as the synthesis of 2-aminothiophenes.

High-level quantum chemical calculations have been used to study the mechanism of formation of related dihydrothiophene systems. For instance, the reaction of α-thiocyanatoacetophenone with 3-aryl-2-cyanothioacrylamides has been shown to proceed through a Michael adduct followed by cyclization. nih.gov DFT studies can elucidate the transition states and intermediates along the reaction pathway, providing a detailed, step-by-step understanding of the reaction.

In the context of the reactivity of the thiophene ring, theoretical investigations on the reactions of 3,5-dicyanothiophene with amines suggest a σ-complexation process. nih.gov The formation of a zwitterionic σ-adduct is identified as the rate-determining step. nih.gov Such mechanistic insights are vital for optimizing reaction conditions and designing new synthetic routes.

Conformational Landscapes and Molecular Dynamics Simulations

The biological activity and physical properties of 2-aminothiophene derivatives are often dependent on their three-dimensional conformation. Conformational analysis, aided by molecular dynamics (MD) simulations, provides a picture of the accessible conformations and their relative energies.

The conformation of 2-amino-3-acylthiophenes is significantly influenced by the potential for intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the acyl group. This interaction can lead to the formation of a stable six-membered ring, which planarizes a portion of the molecule and restricts conformational freedom. mdpi.com

MD simulations can be employed to explore the conformational space of these molecules over time, revealing the dynamic interplay of different conformations. nsf.gov For flexible side chains, such as the propionyl group in 2-amino-3-propionylthiophene, MD simulations can identify the preferred rotamers and the energy barriers between them. This information is crucial for understanding how these molecules might bind to biological targets. mdpi.com

Structure-Reactivity Relationships from Theoretical Models

Theoretical models provide a quantitative basis for understanding structure-reactivity relationships. By calculating various molecular descriptors, it is possible to correlate the structural features of 2-aminothiophene derivatives with their chemical reactivity.

The electrophilicity index, derived from conceptual DFT, is a useful descriptor for quantifying the electrophilic character of a molecule. For a series of 2-methoxy-3-X-5-nitrothiophenes, the electrophilicity parameter (E) has been shown to correlate with the kinetics of their reactions with amines. nih.gov

Furthermore, the relative stability of isomers can be assessed through theoretical calculations. A combined experimental and computational study on 2- and 3-acetylthiophene (B72516) revealed that the 2-isomer is thermodynamically more stable than the 3-isomer. researchgate.net Such theoretical predictions of stability and reactivity are invaluable in the design of new 2-aminothiophene derivatives with desired properties.

Advanced Applications in Chemical Research and Materials Science

Strategic Use as Building Blocks in Complex Molecule Synthesis

2-Aminothiophenes are crucial five-membered heterocyclic building blocks in the field of organic synthesis. nih.gov Their utility as synthons for creating biologically active thiophene-containing heterocycles, conjugates, and hybrids is well-established. cabidigitallibrary.orgnih.gov The 2-Amino-3-propionylthiophene scaffold possesses two primary reactive centers: the nucleophilic amino group at the C-2 position and the electrophilic carbonyl carbon of the propionyl group at the C-3 position. This dual reactivity allows for a wide range of chemical transformations, making it a strategic precursor for synthesizing complex molecules, particularly fused heterocyclic systems.

The most prominent synthetic application of 2-amino-3-acylthiophenes is the construction of thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr This is typically achieved by reacting the 2-aminothiophene with various carbon- and nitrogen-containing reagents that engage both the amino group and the activated methylene (B1212753) of the acyl chain in a cyclocondensation reaction. These thieno[2,3-d]pyrimidine systems are themselves important scaffolds in medicinal chemistry. For instance, reaction with nitriles in the presence of an acid catalyst can yield substituted thieno[2,3-d]pyrimidines. tubitak.gov.tr The versatility of the 2-aminothiophene-3-carbonyl scaffold allows for numerous reactions, making these compounds valuable intermediates. tubitak.gov.tr

Below is a table summarizing representative reactions that 2-amino-3-acylthiophene building blocks can undergo to form more complex heterocyclic systems.

Reagent ClassResulting Heterocyclic SystemReaction Description
Nitriles (R-CN)Thieno[2,3-d]pyrimidineAcid-catalyzed condensation leading to the formation of a fused pyrimidine (B1678525) ring. tubitak.gov.tr
Isothiocyanates (R-NCS)Thieno[2,3-d]pyrimidine-2-thioneCyclization reaction where the amino group attacks the isothiocyanate carbon, followed by ring closure.
FormamideThieno[2,3-d]pyrimidineServes as a source of a one-carbon unit to form the pyrimidine ring.
Urea / Thiourea (B124793)Thieno[2,3-d]pyrimidin-2-one / -2-thioneCondensation reaction to build the fused pyrimidine ring with an oxo or thiono group.

These reactions highlight the strategic value of this compound as a synthon, providing a straightforward entry into diverse and functionally rich molecular frameworks. tubitak.gov.tr

Rational Design of Thiophene-Based Scaffolds in Medicinal Chemistry Research

The thiophene (B33073) ring is a key structural motif in medicinal chemistry, and its derivatives are integral to the rational design of new therapeutic agents. nih.gov The 2-aminothiophene scaffold, in particular, is considered a privileged structure due to its presence in numerous biologically active compounds and its ability to serve as a bioisosteric replacement for a phenyl group, which can improve pharmacological properties. semanticscholar.orgmdpi.com The incorporation of the this compound core into a drug design program allows chemists to explore chemical space efficiently, targeting a wide array of biological receptors and enzymes. nih.govsemanticscholar.org Thiophene analogues have been successfully designed to bind to a range of cancer-specific protein targets, with their biological action often depending on the nature and position of various substituents. colby.edu

Approaches to Ligand Design and Molecular Recognition

The 2-amino-3-acylthiophene scaffold has been instrumental in the design of ligands that exhibit high affinity and selectivity for specific biological targets. A notable example is the development of allosteric modulators for G protein-coupled receptors, such as the A1 adenosine (B11128) receptor. nih.gov In these studies, researchers systematically synthesized and evaluated a series of 2-amino-3-heteroaroylthiophenes to probe the molecular recognition properties of the receptor. nih.gov

Scaffold Optimization Strategies

Once a hit compound containing the this compound scaffold is identified, scaffold optimization is employed to improve its potency, selectivity, and pharmacokinetic properties. This process involves systematic modifications to the core structure and its substituents to establish a clear structure-activity relationship (SAR). mdpi.com

Extensive SAR studies have been conducted on 2-amino-3-aroylthiophene derivatives as allosteric enhancers of the A₁ adenosine receptor. nih.gov These studies explored the impact of modifying substituents at various positions on the thiophene and aroyl rings. For example, research into 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes involved modifying the substituents on the phenylpiperazine moiety. nih.gov It was discovered that the nature and position of these substituents profoundly influenced activity, with electron-withdrawing groups like 3,4-difluoro and 3-chloro-4-fluoro substitutions leading to the most potent compounds. nih.gov Similarly, SAR studies on 2-amino-3-carboxy-4-phenylthiophenes as atypical protein kinase C inhibitors highlighted that electron-donating groups on the C-4 aryl moiety were crucial for inhibitory activity. nih.gov

These optimization strategies are often guided by computational modeling and a deep understanding of the target's structure, allowing for a rational, rather than random, approach to improving the drug-like properties of the lead compound. nih.gov The key findings from such SAR studies can be summarized to guide future design efforts.

Table: Summary of Structure-Activity Relationship (SAR) Findings for 2-Amino-3-acylthiophene Derivatives

Scaffold Position Modification Impact on Biological Activity Target Class Example
C3-Acyl Group Replacement of phenyl with H-bonding heterocycles (e.g., pyridine) Decreased activity A1 Adenosine Receptor nih.gov
C3-Acyl Group Replacement of phenyl with hydrophobic heterocycles (e.g., thiophene) Maintained or increased activity A1 Adenosine Receptor nih.gov
C4/C5-Positions Introduction of alkyl substituents Generally tolerated A1 Adenosine Receptor nih.gov
Peripheral Rings Electron-withdrawing groups (F, Cl, OCF₃) on arylpiperazine moiety Increased allosteric enhancement A1 Adenosine Receptor nih.gov

| C4-Aryl Moiety | Electron-donating groups | Increased inhibitory activity | Atypical Protein Kinase C nih.gov |

Development of Functional Materials and Dyes

The thiophene nucleus is not only significant in medicine but also in materials science. espublisher.com Thiophene-based compounds are precursors to a wide range of functional materials, including dyes and conductive polymers. researchgate.netacs.org The this compound molecule, with its reactive amino group, is an excellent starting material for the synthesis of azo dyes.

Thiophene-based azo dyes have garnered considerable interest due to their ability to produce bright and strong colors. researchgate.netsapub.org They are synthesized by diazotizing the 2-amino group of a thiophene derivative and coupling the resulting diazonium salt with a suitable coupling component. These dyes have found applications in coloring textiles, polymers, paints, and inks. espublisher.comresearchgate.net The specific shade and properties of the dye, such as lightfastness and wash fastness, can be fine-tuned by altering the substituents on both the thiophene ring and the coupling partner. sapub.org

Beyond dyes, thiophene derivatives are the fundamental building blocks for polythiophenes, a major class of conducting polymers. wikipedia.org These materials possess unique electronic and optical properties, making them suitable for applications in organic electronics, such as field-effect transistors, sensors, and electrochromic devices. acs.orgnih.gov Functionalization of the thiophene monomer, for instance at the 3-position (where the propionyl group resides), is a key strategy for modulating the properties of the resulting polymer. cmu.edu By converting the propionyl group into other functionalities, it is possible to synthesize polythiophenes with tailored solubility, processability, and electronic characteristics, opening the door to advanced materials for biosensors and energy storage. nih.govnih.gov

Bio-Inspired Chemical Research utilizing Thiophene Motifs

Bio-inspired research seeks to mimic nature's principles to design novel molecules and materials. The thiophene motif has been effectively utilized in this context. One area of application is in the development of biomimetic compounds that replicate the function of natural products. For example, thiophene carboxamide derivatives have been synthesized as biomimetics of the natural anticancer agent Combretastatin A-4. nih.gov These synthetic analogues mimic the polar surface area and biological action of the natural product, demonstrating how a thiophene scaffold can be used to create simplified, yet effective, versions of complex natural molecules. nih.gov

Another avenue of bio-inspired research involves using bio-based feedstocks for chemical synthesis. There is growing interest in producing valuable organosulfur compounds, including thiophenes, from renewable resources like lignocellulosic biomass instead of fossil fuels. royalsocietypublishing.org Recent work has demonstrated that platform chemicals derived from cellulose (B213188) can be converted into functionalized thiophenes, proving that S-heteroaromatic chemical space is accessible from sustainable starting materials. royalsocietypublishing.org This approach aligns with the principles of green chemistry and demonstrates a bio-inspired route to creating valuable chemical building blocks.

Q & A

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodology :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antioxidant IC50_{50} values) to identify outliers.
  • Assay Standardization : Use validated protocols (e.g., OECD guidelines) for cytotoxicity and enzyme inhibition assays.
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .

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